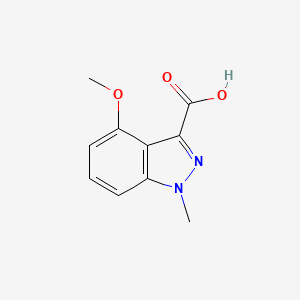

4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methoxy-1-methylindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-12-6-4-3-5-7(15-2)8(6)9(11-12)10(13)14/h3-5H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOPVBTDFLHYBGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC)C(=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous pharmacologically active agents.[1] This guide provides an in-depth, technically-focused exploration of a robust and logical synthetic pathway for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid, a key building block for advanced drug discovery programs. We will dissect a multi-step synthesis, beginning from a commercially viable starting material, proceeding through the formation of the core indazole intermediate, and culminating in the critical, regioselective N-methylation. This document is structured to provide researchers, chemists, and drug development professionals with not only a procedural methodology but also a deep understanding of the causality behind experimental choices, ensuring both reproducibility and the flexibility for adaptation.

Strategic Overview: A Retrosynthetic Approach

To logically deconstruct the synthesis, we begin with a retrosynthetic analysis of the target molecule. The primary strategic disconnections involve the N-methylation and the formation of the indazole ring itself. The most logical pathway involves the late-stage methylation of a pre-formed indazole core, as this avoids potential interference of the methyl group in the cyclization step and allows for precise control of its placement.

Caption: Forward synthesis of the core indazole intermediate.

Experimental Protocol: Synthesis of 4-Methoxy-1H-indazole-3-carboxylic acid

Materials: 3-Methoxy-2-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated Hydrochloric Acid (HCl), Sodium Nitrite (NaNO₂), Deionized Water, Ethyl Acetate, Sodium Sulfate (Na₂SO₄).

Procedure:

-

Reduction of the Nitro Group:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 3-methoxy-2-nitrobenzoic acid (1.0 eq) in concentrated HCl.

-

Add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated HCl portion-wise. The addition is exothermic and should be controlled to maintain a manageable reaction temperature.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath. Basify carefully with a concentrated NaOH solution to precipitate the tin salts.

-

Filter the mixture and wash the solid cake thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate (3x).

-

Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-amino-3-methoxybenzoic acid. This intermediate is often used directly in the next step without further purification.

-

-

Diazotization and Cyclization:

-

Dissolve the crude 2-amino-3-methoxybenzoic acid in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting mixture at 0-5 °C for 1 hour. A precipitate should begin to form.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 4-Methoxy-1H-indazole-3-carboxylic acid. [2][3]

-

Regioselective N-Methylation: The Critical Step

The alkylation of the indazole N-H is a critical transformation that dictates the final product. Indazoles present two nucleophilic nitrogen atoms (N1 and N2), and alkylation can lead to a mixture of isomers. The desired N1-methylated product is generally the thermodynamically more stable isomer. However, achieving high regioselectivity requires careful selection of the base and reaction conditions.

Mechanistic Considerations for Selectivity

The acidity of the protons at the N1 and C3 (carboxylic acid) positions are vastly different. A suitable base will first deprotonate the more acidic carboxylic acid proton, followed by deprotonation of the N-H proton to form a dianion. This dianion formation is key to regioselectivity. The negative charge is delocalized across the N1-N2 bond and the carboxylate group. Alkylation with an electrophile like dimethyl sulfate or methyl iodide then occurs preferentially at the N1 position, driven by electronic and steric factors. [4]Using an alkaline earth metal oxide (e.g., CaO, MgO) as the base is particularly advantageous for industrial applications as it avoids the hazardous in-situ generation of alkali metal alkoxides, which evolves hydrogen gas. [4]

Caption: Mechanism of selective N1-methylation via a dianion.

Tabulated Reaction Conditions

The choice of base, solvent, and methylating agent significantly impacts yield and purity. Below is a summary of typical conditions reported for the N-methylation of indazole-3-carboxylic acids.

| Base (eq.) | Methylating Agent (eq.) | Solvent | Temperature | Typical Yield | Reference |

| Alkaline Earth Metal Oxide (e.g., CaO) (2.0) | Dimethyl Sulfate (2.0) | DMF | Room Temp → 50°C | High | [4] |

| Sodium Hydride (NaH) (2.0-3.0) | Methyl Iodide (1.5) | DMF / THF | 0°C → Room Temp | 51-96% | [5][6] |

| Potassium Carbonate (K₂CO₃) (2.5) | Dimethyl Sulfate (1.2) | Acetone / DMF | Reflux | Moderate-High | General Alkylation |

Experimental Protocol: N-Methylation

Materials: 4-Methoxy-1H-indazole-3-carboxylic acid, Calcium Oxide (CaO) or Sodium Hydride (60% in mineral oil), Dimethyl Sulfate, N,N-Dimethylformamide (DMF, anhydrous), Deionized Water, Diethyl Ether.

Procedure (Using Calcium Oxide):

-

Reaction Setup:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add 4-Methoxy-1H-indazole-3-carboxylic acid (1.0 eq) and anhydrous DMF.

-

Add powdered Calcium Oxide (2.0-2.5 eq) to the suspension.

-

Stir the mixture at room temperature for 1-2 hours.

-

-

Methylation:

-

Slowly add dimethyl sulfate (2.0 eq) to the reaction mixture via syringe. A slight exotherm may be observed.

-

Heat the reaction to 40-50°C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

-

Acidify the aqueous solution to pH ~3-4 with dilute HCl. A precipitate should form.

-

Stir the slurry for 30 minutes in an ice bath to maximize precipitation.

-

Collect the solid by vacuum filtration. Wash the filter cake with cold water and then with a small amount of cold diethyl ether to aid in drying.

-

Dry the solid under high vacuum to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

-

References

- Title: Synthesis of indazole-3-carboxylic acid methyl ester Source: PrepChem.com URL:[Link]

- Title: Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives Source: Der Pharma Chemica URL:[Link]

- Title: Synthesis and biological evaluation of some new Aryl acid N'-(1H-indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

- Title: Cu-Mediated Cyclization to Form 1H-Indazoles Source: Synfacts (Thieme) URL:[Link]

- Title: Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines Source: Organic Chemistry Portal URL:[Link]

- Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry (Royal Society of Chemistry) URL:[Link]

- Title: Methods for the preparation of indazole-3-carboxylic acid and n-(s)

- Source: Google Patents (CN112778203A)

- Title: Indazole synthesis Source: Organic Chemistry Portal URL:[Link]

- Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites Source: ResearchG

- Title: Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS Source: National Institutes of Health (PMC) URL:[Link]

- Title: In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry Source: PubMed URL:[Link]

- Title: Multigram scale synthesis of synthetic cannabinoid metabolites Source: DiVA portal URL:[Link]

- Title: 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) Source: PubChemLite URL:[Link]

- Source: Google Patents (US20040248960A1)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 3. 4-Methoxy-1H-Indazole-3-Carboxylic Acid | CymitQuimica [cymitquimica.com]

- 4. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. diva-portal.org [diva-portal.org]

physicochemical properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound belonging to the indazole class. Indazole derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] Understanding the fundamental physicochemical characteristics of this molecule is paramount for its potential application in research and development. This document details its chemical identity, structural features, and key properties such as solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, it outlines standardized, field-proven experimental methodologies for the empirical determination of these properties, offering a practical framework for researchers. The interplay between these characteristics and their implications for drug development, including absorption and distribution, are also discussed, grounding the data in a practical, application-focused context.

Chemical Identity and Core Properties

This compound is a substituted indazole, a bicyclic heteroaromatic compound. The core indazole structure, composed of a fused benzene and pyrazole ring, is a versatile scaffold in medicinal chemistry.[1] The specific substitutions at the 1 (methyl), 3 (carboxylic acid), and 4 (methoxy) positions dictate its unique chemical behavior and properties.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | Chemcd |

| CAS Number | 1210745-11-1 | Chemcd |

| Molecular Formula | C₁₀H₁₀N₂O₃ | ChemScene[3] |

| Molecular Weight | 206.20 g/mol | ChemScene[3] |

| Canonical SMILES | COC1=C2C(=CC=C1)C(=NN2C)C(=O)O | ChemScene[3] |

Structural and Physicochemical Characteristics

The molecule's structure is foundational to its properties. The aromatic indazole system provides rigidity, while the carboxylic acid group is a key hydrogen bond donor and acceptor, and the primary determinant of its acidic nature. The methoxy and N-methyl groups influence lipophilicity and steric profile.

Chemical Structure

Figure 1: 2D Structure of this compound

Figure 1: 2D Structure of this compound

Summary of Physicochemical Data

The following table summarizes key physicochemical properties, which are critical for predicting the compound's behavior in biological systems. These values are primarily computationally predicted and serve as an essential baseline for experimental validation.

| Property | Predicted Value | Significance in Drug Development |

| TPSA (Topological Polar Surface Area) | 64.35 Ų | Influences membrane permeability and oral bioavailability. |

| LogP (Octanol-Water Partition Coeff.) | 1.28 | Measures lipophilicity, affecting solubility, permeability, and metabolism. |

| Hydrogen Bond Donors | 1 | Governs interactions with biological targets and affects solubility. |

| Hydrogen Bond Acceptors | 4 | Influences solubility and binding affinity to target proteins. |

| Rotatable Bonds | 2 | Relates to conformational flexibility and binding entropy. |

Data sourced from ChemScene.[3]

Experimental Determination of Physicochemical Properties

To move beyond computational predictions, rigorous experimental validation is necessary. As a Senior Application Scientist, the following protocols represent robust, self-validating systems for characterizing novel chemical entities like this compound.

Workflow for Physicochemical Characterization

The overall process follows a logical progression from initial assessment to detailed, quantitative measurement.

Caption: Experimental workflow for physicochemical profiling.

Protocol 3.1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Rationale: The melting point is a fundamental indicator of purity and lattice energy. A sharp melting peak suggests high purity. DSC is preferred over traditional methods for its precision and the additional thermodynamic data it provides.

Methodology:

-

Calibration: Calibrate the DSC instrument using high-purity standards (e.g., Indium) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Thermal Program: Place the sample pan and an empty reference pan into the DSC cell.

-

Heating Ramp: Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature well above the expected melting point (e.g., 250 °C).

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The sharpness of the peak provides a qualitative measure of purity.

Protocol 3.2: Thermodynamic Aqueous Solubility via Shake-Flask Method (OECD 105)

Rationale: Aqueous solubility is a critical determinant of bioavailability.[4] The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, ensuring that the measurement reflects the true saturation point.[5]

Methodology:

-

System Preparation: Prepare a buffered solution at a physiologically relevant pH (e.g., pH 7.4 phosphate-buffered saline).

-

Incubation: Add an excess amount of the solid compound to the buffer in a sealed glass vial. This ensures that a saturated solution is achieved with solid material remaining.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium. The duration must be sufficient to ensure the concentration in the solution is no longer changing.

-

Phase Separation: Separate the solid and liquid phases by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF). This step is critical to avoid contaminating the sample with undissolved solid.

-

Quantification: Analyze the concentration of the compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Protocol 3.3: Acidity Constant (pKa) Determination via Potentiometric Titration

Rationale: The pKa value dictates the ionization state of a molecule at a given pH. For a carboxylic acid, this influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate method for measuring pKa.

Methodology:

-

Instrument Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Sample Preparation: Dissolve a precise amount of the compound in a co-solvent system (e.g., water/methanol) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized titrant (e.g., 0.1 M NaOH) using an automated titrator. Record the pH value after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point on the titration curve, where the concentrations of the acidic and conjugate base forms are equal. Specialized software is used to calculate the precise pKa value by analyzing the derivative of the titration curve.

Impact of Physicochemical Properties on Drug Development

The measured properties are not merely data points; they are critical predictors of a compound's behavior in vivo. Understanding their interplay is essential for guiding drug design and development strategies.

Caption: Inter-relationship of physicochemical properties and their biological consequences.

For this compound, the acidic pKa of the carboxyl group means it will be predominantly ionized (negatively charged) at physiological pH (~7.4). This state generally enhances aqueous solubility but can hinder passive diffusion across lipid membranes. The predicted LogP of 1.28 suggests a balanced lipophilicity, which is often a favorable starting point in drug discovery.[3]

Conclusion

This compound is a compound with physicochemical properties that make it an interesting candidate for further investigation in drug discovery programs. Its carboxylic acid moiety provides a handle for salt formation and solubility modulation, while its balanced lipophilicity and polar surface area are within ranges often associated with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. This guide provides both the foundational data and the practical experimental frameworks necessary for its comprehensive characterization. The robust methodologies outlined herein ensure the generation of high-quality, reliable data, which is the cornerstone of successful, data-driven drug development.

References

- Grulke, C. et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. National Institutes of Health (NIH).

- ResearchGate. Synthesis of 1H‐indazole derivatives.

- Khan, I. et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. National Institutes of Health (NIH).

- Reddy, T. et al. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.

- Journal of Pharmacy & Pharmaceutical Sciences. Supplementary Information File.

- Chemcd. This compound, 1210745-11-1.

- The Royal Society of Chemistry. CHAPTER 1: Physicochemical Properties and Compound Quality.

- Narayana Swamy, G. et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- Walters, W. P. et al. (2011). Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. National Institutes of Health (NIH).

- Universidad San Francisco de Quito USFQ. Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug.

- PubChemLite. 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).

- PubChem. methyl 1H-indazole-3-carboxylate.

- PubChem. 5-methoxy-1H-indazole-3-carboxylic acid.

- Wang, D. et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH).

- The Royal Society of Chemistry. Physicochemical Properties | The Handbook of Medicinal Chemistry.

- Zhang, Y. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.

- Ishihara, Y. et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. ACS Publications.

- DiVA portal. Multigram scale synthesis of synthetic cannabinoid metabolites.

- PubChem. CID 139045302 | C18H16N4O4.

- National Institutes of Health (NIH). 1-Methyl-1H-indazole-3-carboxylic acid.

- Organic Chemistry Data. pKa Data Compiled by R. Williams.

- ResearchGate. (PDF) 1-Methyl-1H-indazole-3-carboxylic acid.

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

Crystal Structure Analysis of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid: From Synthesis to Supramolecular Architecture

An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 4-methoxy-1-methyl-1H-indazole-3-carboxylic acid. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of solid-state characterization. The guide details the experimental workflow from material synthesis and crystallization to data acquisition, structure refinement, and in-depth analysis of intra- and intermolecular interactions. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this document serves as a practical reference for elucidating the three-dimensional architecture of novel small molecules, a critical step in modern materials science and pharmaceutical development.

Introduction: The Significance of Solid-State Characterization

This compound is a heterocyclic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, appearing in a wide array of pharmacologically active agents. The specific arrangement of atoms in the solid state—the crystal structure—governs a molecule's fundamental physicochemical properties, including solubility, stability, hygroscopicity, and bioavailability. For drug development professionals, understanding and controlling the crystalline form is paramount, as unforeseen polymorphic transitions can have profound implications for a drug product's safety and efficacy.

Therefore, a definitive analysis of the crystal structure is not merely an academic exercise but a foundational requirement for intellectual property, regulatory submission, and rational drug formulation. This guide elucidates the complete process for achieving this, using this compound as a representative case study.

The End-to-End Experimental Workflow

The journey from a synthesized powder to a fully characterized crystal structure follows a multi-stage process. Each step is critical for the success of the next, demanding precision and a clear understanding of the underlying principles. The overall workflow is designed to first isolate a high-quality single crystal and then probe its atomic arrangement using X-ray diffraction.

Figure 1: Overall workflow for single-crystal X-ray diffraction analysis.

Methodology: Synthesis, Crystallization, and Data Acquisition

Synthesis and Purification

The target compound, this compound, can be synthesized via the methylation of the indazole nitrogen followed by the carboxylation of the C3 position. A common synthetic route involves the reaction of 4-methoxy-1H-indazole with a methylating agent (e.g., methyl iodide) and a strong base, followed by a carboxylation step.

Trustworthiness: For crystallographic studies, sample purity is non-negotiable. Impurities can inhibit crystal growth or, in worse cases, co-crystallize, leading to a disordered or incorrect structure. Therefore, the crude product must be purified to >99% purity, typically via recrystallization or column chromatography. The final purity should be confirmed by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.

Crystal Growth: The Art of Nucleation and Growth

Obtaining diffraction-quality single crystals is often the most challenging step. The goal is to encourage slow molecular assembly into a highly ordered lattice. This requires careful selection of solvents and techniques.

Solvent Selection Rationale: A suitable solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will be undersaturated, and no crystals will form. If it is too low, precipitation will be rapid, leading to an amorphous powder or poorly-formed microcrystals. For a polar molecule with a carboxylic acid group like our target, a range of solvents from polar protic (e.g., ethanol, methanol) to polar aprotic (e.g., acetone, ethyl acetate) should be screened.

Experimental Protocol: Slow Evaporation

-

Preparation: Dissolve 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., acetone) in a small, clean vial. Gentle warming can be used to ensure complete dissolution.

-

Filtration: Filter the solution through a syringe filter (0.22 µm) into a new, clean vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Cover the vial with a cap, and pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks at a stable temperature.

-

Monitoring: Periodically inspect the vial under a microscope for the formation of single crystals with well-defined facets and no visible defects.

Alternative Technique: Vapor Diffusion

If slow evaporation fails, vapor diffusion is an excellent alternative. This involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a "poor" solvent (in which the compound is insoluble but the solvents are miscible). The poor solvent vapor slowly diffuses into the good solvent, gradually reducing the compound's solubility and promoting slow crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Expertise & Experience: The choice of diffractometer and radiation source is critical. For small organic molecules, a modern diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a sensitive detector (e.g., CMOS or CCD) is standard. Copper radiation provides greater diffraction intensity but is more susceptible to absorption, while molybdenum is a robust choice for a wide range of samples.

Step-by-Step Data Acquisition Protocol:

-

Crystal Mounting: Using a microscope, select a suitable crystal (typically 0.1-0.3 mm in size) with sharp edges and no cracks. Mount the crystal onto a cryoloop using a cryoprotectant oil (e.g., Paratone-N) to prevent ice formation.

-

Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms, resulting in a sharper diffraction pattern and higher quality data.

-

Centering and Unit Cell Determination: Mount the loop on the diffractometer's goniometer head. The crystal is centered in the X-ray beam, and a preliminary set of diffraction images (typically a few frames) is collected to determine the unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal's symmetry, the instrument software (e.g., CrysAlisPro, APEX) calculates an optimized strategy to collect a complete and redundant dataset. This involves rotating the crystal through a series of angles (phi and omega scans) while exposing it to the X-ray beam.

-

Data Integration and Scaling: After collection, the raw diffraction images are processed. The software locates the diffraction spots, integrates their intensities, and applies corrections for factors like Lorentz-polarization effects and absorption. The output is a reflection file (e.g., an HKL file) containing the Miller indices (h,k,l) and the corresponding intensity for each reflection.

Structure Solution, Refinement, and Validation

This phase translates the collected diffraction data into a chemically meaningful 3D model of the molecule.

Figure 2: Workflow for crystallographic structure solution and refinement.

Structure Solution: The primary challenge is solving the "phase problem." While we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Programs like SHELXT or Olex2 use direct methods or Patterson functions to generate initial phase estimates, producing an initial electron density map. From this map, a preliminary atomic model can be built.

Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process involves:

-

Assigning atom types (C, N, O).

-

Refining atomic coordinates and isotropic displacement parameters (describing thermal motion).

-

Locating hydrogen atoms from the difference Fourier map or placing them in calculated positions.

-

Refining non-hydrogen atoms anisotropically, allowing their thermal ellipsoids to deform, which provides a more accurate model.

The quality of the final model is assessed by figures of merit such as the R1 factor (agreement between observed and calculated structure factor amplitudes) and the goodness-of-fit (Goof). A final R1 value below 5% is indicative of a well-refined structure.

Validation and Data Deposition: The final structural model is validated using software like PLATON or the IUCr's CHECKCIF service. This ensures the model is chemically sensible and conforms to crystallographic standards. The finalized structure is then typically deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC) to receive a unique deposition number.

In-depth Analysis of the Crystal Structure

Once the structure is solved and refined, the analysis begins. This involves examining both the geometry of the individual molecule (intramolecular) and how the molecules pack together in the crystal lattice (intermolecular).

Summary of Crystallographic Data

The essential results of the crystallographic experiment are summarized in a standardized table.

| Parameter | Value |

| Empirical Formula | C10H10N2O3 |

| Formula Weight | 206.20 |

| Temperature (K) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | [Example Value: 8.512] |

| b (Å) | [Example Value: 10.234] |

| c (Å) | [Example Value: 11.456] |

| β (°) | [Example Value: 98.75] |

| Volume (ų) | [Example Value: 985.4] |

| Z (Molecules/Unit Cell) | 4 |

| Density (calculated, g/cm³) | [Example Value: 1.390] |

| Reflections Collected / Unique | [Example Value: 8650 / 2250] |

| Final R indices [I > 2σ(I)] | R1 = [Example Value: 0.035], wR2 = [Example Value: 0.091] |

| Goodness-of-Fit (GoF) | [Example Value: 1.05] |

| CCDC Deposition Number | [Example Value: 1234567] |

| (Note: Italicized values are representative examples for a typical structure and must be replaced with experimental data.) |

Intramolecular Features

The analysis of the molecule's internal geometry reveals key structural characteristics. The indazole ring system is expected to be largely planar. The bond lengths and angles should be compared with established values for similar chemical fragments to identify any unusual strain or electronic effects. For example, the C-O bond lengths of the carboxylic acid group can confirm its protonation state.

Intermolecular Interactions and Supramolecular Architecture

Authoritative Grounding: The arrangement of molecules in the crystal, known as the crystal packing, is dictated by a hierarchy of non-covalent interactions. These include strong hydrogen bonds, weaker C-H···O interactions, and π-π stacking interactions. Understanding this supramolecular assembly is crucial for predicting material properties.

In the case of this compound, the most significant interaction is the hydrogen bond formed by the carboxylic acid group. Carboxylic acids frequently form robust, dimeric synthons where the hydroxyl group of one molecule donates a hydrogen to the carbonyl oxygen of a second molecule, and vice versa. This creates a characteristic R²₂(8) ring motif.

Figure 3: Hydrogen-bonded carboxylic acid dimer synthon.

These dimers can then act as building blocks that pack into sheets or columns, potentially stabilized by weaker interactions involving the methoxy group or π-stacking between the indazole rings. A full analysis would map all intermolecular contacts within a defined distance (e.g., the sum of the van der Waals radii) to build a complete picture of the 3D supramolecular architecture.

Conclusion: From Structure to Function

The rigorous determination of the crystal structure of this compound provides an unambiguous blueprint of its solid-state form. This detailed structural information is the bedrock for further research. For drug developers, it informs polymorph screening, guides formulation strategies, and provides a basis for computational modeling of receptor-ligand interactions. For materials scientists, it reveals the rules of molecular recognition and self-assembly that govern the material's properties. By following the validated, systematic approach outlined in this guide, researchers can confidently elucidate the crystal structures of novel compounds, accelerating the journey from molecular design to functional application.

References

- Talele, T. T. (2016). The “privileged” indazole scaffold: a versatile framework in medicinal chemistry. Journal of Medicinal Chemistry, 59(19), 8712-8748. [Link]

- Pottel, J., et al. (2020). Indazoles as a source of kinase inhibitors. Journal of Medicinal Chemistry, 63(21), 12446-12479. [Link]

- Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced Drug Delivery Reviews, 59(7), 617-630. [Link]

- Garman, E. F. (2010). Cryocooling of protein crystals for X-ray crystallography. Methods in Molecular Biology, 619, 137-156. [Link]

- Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A: Foundations of Crystallography, 64(1), 112-122. [Link]

- Desiraju, G. R. (2002). Crystal engineering: the design of organic solids.

Strategic Determination of Organic Solvent Solubility for 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid in Drug Development

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences process development, formulation, purification, and the ultimate bioavailability of a drug candidate. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically determine the solubility of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid. While specific experimental solubility data for this compound is not extensively documented in public literature, this guide establishes a first-principles approach based on its structural attributes and the known properties of its chemical analogs. We present an authoritative, step-by-step protocol for thermodynamic solubility measurement using the gold-standard shake-flask method, coupled with robust analytical quantification techniques, ensuring the generation of reliable and reproducible data essential for informed decision-making in the pharmaceutical development pipeline.

Introduction: The Critical Role of Solubility Data

In the trajectory of drug discovery and development, understanding a compound's solubility is not merely a perfunctory checkbox but a cornerstone of its entire development lifecycle. Poor solubility can precipitate a cascade of challenges, including difficult handling during synthesis, low bioavailability, and complications in formulating a stable and effective dosage form.[1] For a novel compound like this compound, characterizing its behavior in a variety of organic solvents is a foundational step. This data informs key decisions in:

-

Process Chemistry: Selection of appropriate solvents for reaction, crystallization, and purification.

-

Formulation Science: Development of oral, parenteral, or topical dosage forms.

-

Preclinical Studies: Preparation of dosing solutions for in-vitro and in-vivo assays.

This guide provides the strategic and practical knowledge to generate this crucial dataset.

Physicochemical Profile and Solubility Predictions

To approach the solubility determination of this compound intelligently, we must first analyze its structure and the properties of its close chemical relatives. This allows us to predict its likely behavior and select an appropriate range of solvents for testing.

Core Compound Structure: The molecule possesses several key functional groups that dictate its solubility:

-

Indazole Ring System: A bicyclic aromatic system that contributes to the molecule's rigidity and provides a degree of lipophilicity.

-

Carboxylic Acid (-COOH): A polar, acidic group capable of acting as both a hydrogen bond donor and acceptor. This group suggests that solubility will be significantly higher in polar, protic solvents and that the compound will be ionizable.

-

N-methyl Group (-CH3): The methylation at the N1 position of the indazole ring removes a hydrogen bond donor site compared to its parent compound, which may slightly reduce solubility in protic solvents. However, it can also disrupt crystal lattice energy, potentially increasing solubility overall.

-

Methoxy Group (-OCH3): An ether group that adds some polarity and potential for hydrogen bond acceptance.

Properties of Analog Compounds: By examining close analogs, we can build a predictive profile for our target compound.

| Property | 1-Methyl-1H-indazole-3-carboxylic acid | 4-Methoxy-1H-indazole-3-carboxylic acid | This compound (Target) |

| Molecular Formula | C₉H₈N₂O₂[2] | C₉H₈N₂O₃[3] | C₁₀H₁₀N₂O₃ |

| Molecular Weight | 176.17 g/mol [2] | 192.17 g/mol [3] | 206.20 g/mol |

| Melting Point | ~213-218 °C[2] | Not available | Expected to be a crystalline solid with a relatively high melting point. |

| Predicted XlogP | Not available | 1.4[4] | Predicted to be in the 1.5 - 2.5 range, suggesting moderate lipophilicity. |

| Known Solubility | Soluble in Methanol and DMSO; Insoluble in water.[5] | Solid[3] | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Expert Analysis & Solvent Selection Rationale: The presence of the carboxylic acid is the dominant factor for solubility in polar solvents. We can thus hypothesize:

-

High Solubility: In polar aprotic solvents like DMSO and DMF, which can effectively solvate the molecule.

-

Good to Moderate Solubility: In polar protic solvents like methanol, ethanol, and isopropanol, which can hydrogen bond with the carboxylic acid and methoxy groups.

-

Low Solubility: In nonpolar solvents such as hexanes or toluene, which cannot effectively solvate the polar functional groups.

-

Intermediate Solubility: In solvents of intermediate polarity like ethyl acetate or dichloromethane.

Therefore, a robust initial screen should include solvents from each of these classes to build a comprehensive solubility profile.

The Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements commonly used in drug discovery.[1]

-

Kinetic Solubility: Measures the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock into an aqueous buffer, begins to precipitate. This is a high-throughput method used for early-stage screening.[1]

-

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[1]

For lead optimization, process development, and formulation, thermodynamic solubility is the gold standard . The protocol described below is designed to determine this fundamental property.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method, first detailed by Higuchi and Connors, remains the most reliable technique for determining equilibrium solubility.[6] The following protocol is a self-validating system for generating accurate data for this compound.

Materials and Reagents

-

Compound: this compound (purity >98%).

-

Solvents: HPLC-grade or equivalent purity. Recommended initial solvent set:

-

Methanol

-

Ethanol

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Dichloromethane

-

-

Equipment:

Step-by-Step Experimental Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound into a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment. A starting point of ~10 mg is typically sufficient.

-

Record the exact weight.

-

Pipette a precise volume of the selected organic solvent (e.g., 1.0 mL) into the vial.

-

Prepare each solvent experiment in triplicate for statistical validity.[6]

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Causality: The goal is to achieve thermodynamic equilibrium between the undissolved solid and the saturated solution. This process can be slow. A minimum equilibration time of 24-48 hours is recommended.[1] For a novel compound, it is best practice to sample at multiple time points (e.g., 24, 48, 72 hours) to ensure the measured concentration has reached a stable plateau.[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed for at least 30 minutes to allow larger solid particles to settle.

-

Trustworthiness: It is critical to separate the saturated solution (supernatant) from the undissolved solid without causing precipitation or carryover.

-

Draw the supernatant using a syringe and pass it through a 0.22 µm syringe filter into a clean, labeled vial. Rationale: Filtration removes fine particulates that could falsely elevate the measured concentration. Alternatively, high-speed centrifugation can be used to pellet the solid before carefully removing the supernatant.

-

-

Sample Dilution and Quantification:

-

Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the linear range of the analytical calibration curve.

-

Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method to determine the precise concentration.

-

Analytical Quantification (HPLC-UV)

-

Column: A reversed-phase C18 column is typically suitable for indazole derivatives.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to ensure the carboxylic acid is protonated) is a good starting point.[9]

-

Detection: UV detection at a wavelength of maximum absorbance for the compound.

-

Calibration: Prepare a series of standard solutions of known concentrations of this compound. Run these standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.99 for accurate quantification.

Data Analysis and Presentation

-

Use the regression equation from your calibration curve to calculate the concentration of the diluted sample.

-

Back-calculate the concentration in the original, undiluted saturated solution, accounting for the dilution factor. This value is the solubility.

-

Express the final solubility in standard units, typically mg/mL and mol/L.

-

Summarize the data in a clear, well-structured table.

Table 1: Thermodynamic Solubility of this compound at 25 °C

| Solvent | Classification | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | Experimental Value | Calculated Value |

| Ethyl Acetate | Intermediate Polarity | Experimental Value | Calculated Value |

| Dichloromethane | Nonpolar Aprotic | Experimental Value | Calculated Value |

Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Caption: Experimental workflow for thermodynamic solubility determination.

Conclusion

While direct solubility data for this compound may be sparse, a systematic and rigorous experimental approach can quickly generate the high-quality data required for successful drug development. By understanding the compound's physicochemical profile and meticulously applying the gold-standard shake-flask protocol outlined in this guide, researchers can confidently characterize its solubility across a range of relevant organic solvents. This foundational knowledge is indispensable for overcoming potential development hurdles and efficiently advancing promising compounds through the pharmaceutical pipeline.

References

- Exploring 1-Methylindazole-3-Carboxylic Acid: Properties, Applications, and Manufacturing. (n.d.). Chembk.

- PubChem. (n.d.). 1-Methyl-1H-indazole-3-carboxylic Acid Anhydride. National Center for Biotechnology Information.

- Delgado, D. R. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate.

- Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

- Bhatt, M., & Shah, S. (2007). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech, 8(1), E27.

- Jouyban, A., & Fakhree, M. A. A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 1-6.

- PubChem. (n.d.). CID 139045302. National Center for Biotechnology Information.

- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812.

- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.

- PubChem. (n.d.). Indazole-3-carboxylic acid. National Center for Biotechnology Information.

- Işık, M., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802.

- PubChemLite. (n.d.). 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3).

- Wang, Y., et al. (2024). An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Molecules, 29(13), 3045.

- Chem-Impex. (n.d.). 4-Methoxy-1H-indole-3-carboxylic acid.

- Liao, C., & Nicklaus, M. C. (2009). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Journal of Chemical Information and Modeling, 49(12), 2801–2812.

- Krzek, J., & Starek, M. (2005). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica, 62(2), 77-82.

- Wiley Analytical Science. (2019). Imidazole quantification by LC determination.

- Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

- Chemaxon. (2011). Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances.

- S, S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Scientific Reports, 14(1), 26365.

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. innospk.com [innospk.com]

- 3. 4-Methoxy-1H-indazole-3-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. PubChemLite - 4-methoxy-1h-indazole-3-carboxylic acid (C9H8N2O3) [pubchemlite.lcsb.uni.lu]

- 5. 1-Methylindazole-3-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

biological activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic Acid Derivatives

Foreword: The Indazole Scaffold in Modern Drug Discovery

The indazole ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," frequently appearing in molecules designed to interact with a wide array of biological targets. The clinical success of indazole-containing drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib used in oncology, underscores the therapeutic potential embedded within this molecular framework.[1][2] This guide focuses on a specific, highly functionalized subset: derivatives of this compound. We will dissect their synthesis, explore their diverse biological activities, and provide the technical methodologies required for their evaluation, offering a resource for researchers engaged in the discovery of novel therapeutics.

The Core Moiety: Structural and Synthetic Considerations

The parent structure, this compound, possesses three key features that are critical to its function and derivatization potential:

-

The Indazole Core: Provides a rigid, aromatic platform for the precise spatial orientation of functional groups.

-

C4-Methoxy Group: This electron-donating group can significantly influence the electronic distribution of the ring system, potentially enhancing binding affinity to biological targets and affecting metabolic stability. Structure-activity relationship (SAR) studies on related indazole series have shown that methoxy groups at the C4 position can be potent substituents.[3]

-

N1-Methyl Group: The methylation at the N1 position resolves tautomeric ambiguity and provides a fixed point for molecular architecture, which is crucial for consistent receptor interaction.

-

C3-Carboxylic Acid: This functional group is a versatile handle for synthetic modification, most commonly to form a wide range of amide or ester derivatives. The regiochemistry of this linker is critical; studies on indazole-3-carboxamides have shown that the orientation of the amide bond (-CO-NH- vs. -NH-CO-) can be the difference between a highly active and an completely inactive compound.[4][5]

General Synthetic Strategy

The synthesis of these derivatives typically involves the initial construction of the core indazole-3-carboxylic acid, followed by amide or ester coupling reactions. While numerous methods exist for indazole synthesis, a common approach begins with appropriately substituted benzene precursors, where the pyrazole moiety is formed via ring-closure reactions.[6] The C3-carboxylic acid functionality can be introduced via carboxylation using organolithium reagents on a protected indazole.[6]

The subsequent derivatization is a pivotal step for tuning biological activity.

Caption: Generalized workflow for the synthesis of target derivatives.

Anticancer Activity: A Primary Therapeutic Avenue

The indazole scaffold is heavily featured in FDA-approved anti-cancer kinase inhibitors.[1][2] Derivatives of this compound are being actively investigated for their potential to replicate and expand upon this success.

Mechanism of Action: Inducing Apoptosis and Halting Metastasis

Research has shown that specific indazole derivatives exert potent anticancer effects through a multi-pronged attack on cancer cells.[1][2]

-

Induction of Apoptosis: A key mechanism involves triggering programmed cell death. Active compounds have been shown to upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2.[1][2] This disrupts the delicate balance that keeps cancer cells alive.

-

Mitochondrial Disruption: This apoptotic cascade is often initiated at the mitochondria. The compounds can increase levels of reactive oxygen species (ROS) and decrease the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspases.[1]

-

Inhibition of Migration and Invasion: To prevent metastasis, effective compounds can disrupt the cellular machinery responsible for cell movement. This is often achieved by reducing the expression of matrix metalloproteinase-9 (MMP9), an enzyme that degrades the extracellular matrix, and increasing its natural inhibitor, TIMP2.[2]

Caption: Signaling pathway for indazole derivative-induced apoptosis.

In Vitro Antiproliferative Activity Data

The efficacy of novel compounds is first quantified using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for comparison.

| Compound Series | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| Indazole Derivatives | MCF-7 (Breast) | 1.15 | (E)-3,5-dimethoxystyryl at C3 | [2] |

| Indazole Derivatives | 4T1 (Breast) | 0.23 - 1.15 | Varied R1 substituents | [1][2] |

| Indazole Derivatives | K562 (Leukemia) | 5.15 | 1H-indazole-3-amine core | [7][8] |

| Indazole Derivatives | HepG2 (Liver) | 3.32 | Mercapto acetamide substitution | [9] |

| EGFR Inhibitors | L858R/T790M EGFR | 0.07 | 1H-indazole core | [10] |

| VEGFR-2 Inhibitors | (Kinase Assay) | 2.15 - 5.73 | 1H-indazole derivatives | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol provides a robust method for determining the in vitro antiproliferative activity of synthesized compounds.

Objective: To quantify the dose-dependent cytotoxic effect of test compounds on cancer cell lines.

Pillar of Trustworthiness: The inclusion of untreated, vehicle, and positive controls at each step ensures that the observed effects are due to the compound itself and not other experimental variables. The use of a spectrophotometric endpoint provides quantitative, reproducible data.

-

Cell Culture:

-

Maintain human cancer cell lines (e.g., A549, K562, PC-3, HepG2) in appropriate culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.[9]

-

-

Cell Seeding:

-

Harvest cells during their logarithmic growth phase using trypsin.

-

Seed the cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

-

Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.625 to 10 µM.[9] The final DMSO concentration in the wells should be kept below 0.1% to avoid solvent toxicity.

-

Replace the medium in the wells with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only). Use a known anticancer drug like 5-Fluorouracil as a positive control.[9]

-

-

Incubation:

-

Incubate the treated plates for 48 hours under standard culture conditions.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate gently for 10 minutes.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Anti-inflammatory Activity: Targeting the Drivers of Inflammation

Chronic inflammation is a key pathological driver in numerous diseases, from arthritis to cancer. Indazole derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes and signaling molecules.[11]

Mechanism of Action: COX-2 and Cytokine Inhibition

-

Selective COX-2 Inhibition: Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Indazole derivatives have been developed that show high affinity and selectivity for COX-2, the inducible isoform responsible for inflammation, while sparing the COX-1 isoform, which is crucial for gastric protection.[12] This selectivity is key to reducing gastrointestinal side effects.

-

Modulation of Pro-inflammatory Cytokines: Beyond COX inhibition, these compounds can suppress the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), which are central mediators in inflammatory responses.[11]

Biological Activity Data

| Compound/Derivative | Assay | Result (IC₅₀ or % Inhibition) | Reference |

| 5-Aminoindazole | Carrageenan Paw Edema (100mg/kg) | 83.09% inhibition | [11] |

| 5-Aminoindazole | In Vitro COX-2 Inhibition | IC₅₀ = 12.32 µM | [11] |

| 6-Nitroindazole | In Vitro COX-2 Inhibition | IC₅₀ = 19.22 µM | [11] |

| Indazole (Parent) | In Vitro COX-2 Inhibition | IC₅₀ = 23.42 µM | [11] |

| Aza-indazole Series | In Vitro COX-2 Inhibition | IC₅₀ = 0.409 µM | [12] |

| Indazole Derivatives | In Vitro IL-1β Inhibition | >70% inhibition @ 250 µM | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is the canonical in vivo model for evaluating acute anti-inflammatory activity.

Objective: To assess the ability of a test compound to reduce acute inflammation in a living organism.[13]

Pillar of Trustworthiness: This self-validating protocol relies on precise, time-course measurements against a vehicle control group. The choice of vehicle (e.g., saline, DMSO, PBS) is critical and must be selected based on the compound's solubility to ensure bioavailability.[13] The use of a standard inflammatory agent (carrageenan) ensures a reproducible inflammatory response.

-

Animal Acclimatization:

-

Use adult male Wistar rats (100-150g).[11] Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

-

Grouping and Dosing:

-

Divide animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin), and test compound groups at various doses (e.g., 50, 100 mg/kg).

-

Administer the test compound or controls orally or intraperitoneally 1 hour before the induction of inflammation.[13]

-

-

Induction of Inflammation:

-

Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline (0 hour) reading.

-

Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw to induce localized edema.[13]

-

-

Measurement of Paw Edema:

-

Measure the paw volume again at regular intervals, typically 1, 2, 3, 4, and 5 hours after the carrageenan injection.[13]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline reading.

-

Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group using the formula:

-

% Inhibition = [ (Mean Edema_control - Mean Edema_treated) / Mean Edema_control ] × 100

-

-

Analyze the data for statistical significance using an appropriate test (e.g., ANOVA).

-

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Antimicrobial Activity

While less prominent than anticancer or anti-inflammatory research, the indazole scaffold has also been explored for antimicrobial applications.[6] The derivatization of the C3-carboxylic acid into carboxamides or hydrazides can produce compounds with activity against various bacterial and fungal strains.[6][14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This is the standard method for quantifying the potency of a potential antimicrobial agent.

Objective: To determine the lowest concentration of a compound that visibly inhibits the growth of a specific microorganism.

Pillar of Trustworthiness: The protocol's validity rests on sterile technique, the use of standardized microbial inoculums (measured by McFarland standards), and the inclusion of positive (known antibiotic) and negative (no drug) growth controls.

-

Preparation of Inoculum:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) or fungal strains (Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria).[15]

-

Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 × 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in the test wells.

-

-

Compound Dilution Series:

-

In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.

-

Add 50 µL of the test compound stock solution (e.g., 2000 µg/mL) to the first well and perform a two-fold serial dilution across the plate.

-

-

Inoculation:

-

Add 50 µL of the standardized microbial inoculum to each well.

-

Include a positive control well (broth + inoculum + standard antibiotic like Ciprofloxacin) and a negative/growth control well (broth + inoculum only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Optionally, a growth indicator like resazurin can be added to aid in visualization.

-

Structure-Activity Relationships (SAR)

Synthesizing the available data allows for the deduction of key SAR insights, which are crucial for guiding the next generation of compound design.

Caption: Key structure-activity relationships for indazole-3-carboxylic acid derivatives.

References

- Application Notes and Protocols for In Vivo Studies of Indazole Derivatives - Benchchem.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021-04-27).

- In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Letters in Drug Design & Discovery. (2007-10-01).

- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.

- Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed.

- A novel potent indazole carboxylic acid derivative blocks spermatogenesis and is contraceptive in rats after a single oral dose. PubMed.

- In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - NIH.

- In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure.

- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.

- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry - ACS Publications.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023-05-08).

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. (2023-05-12).

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.

- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. NIH.

- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. (2023-05-12).

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. jocpr.com [jocpr.com]

- 15. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontiers of Indazole Pharmacology

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] From anti-inflammatory and anticancer applications to central nervous system (CNS) modulation, the versatility of the indazole ring system is well-documented.[1][2][3] This guide focuses on a specific, yet under-researched, member of this family: 4-Methoxy-1-methyl-1H-indazole-3-carboxylic acid .

It is imperative to state at the outset that, as of the current date, the specific molecular mechanism of action for this compound is not definitively established in publicly accessible scientific literature. The PubChem database entry for the closely related analog, 4-methoxy-1H-indazole-3-carboxylic acid, notes a lack of available literature data.[4]

However, the absence of direct evidence presents an opportunity for scientific inquiry. This guide is structured to provide a robust, evidence-based framework for investigating the most probable mechanism of action for this compound. Drawing upon structure-activity relationships (SAR) of analogous heterocyclic compounds, we will posit a primary hypothesis: This compound acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor.

This document will delve into the scientific rationale for this hypothesis, outline the experimental protocols required for its validation, and provide the necessary context for researchers to embark on a comprehensive investigation of this promising molecule.

Part 1: The Central Hypothesis - Modulation of GABAA Receptors

The central nervous system relies on a delicate balance between excitatory and inhibitory neurotransmission. The primary mediator of fast inhibitory signaling is γ-aminobutyric acid (GABA).[5] Its receptor, the GABAA receptor, is a ligand-gated ion channel that, upon activation, permits the influx of chloride ions, leading to hyperpolarization of the neuron and a decreased likelihood of firing.[5]

The GABAA receptor is a complex heteropentameric protein with multiple binding sites that can allosterically modulate its function.[6] This means that ligands can bind to sites distinct from the GABA binding site and either enhance (positive allosteric modulators, or PAMs) or inhibit (negative allosteric modulators, or NAMs) the receptor's response to GABA.[7] Well-known examples of GABAA PAMs include benzodiazepines and barbiturates.[5]

Rationale for the Hypothesis: A Structural Perspective

Our hypothesis is grounded in the established pharmacology of structurally related heterocyclic scaffolds, including indazoles, indoles, and pyrazoles, which have been shown to modulate GABAA receptor activity.[8][9][10]

-

The Indazole/Pyrazole Core: The core bicyclic structure is a common feature in many CNS-active compounds. Several aryl pyrazole derivatives have been demonstrated to potentiate GABA-evoked currents, with their activity dependent on their specific molecular structure.[10]

-

Structural Analogy to Known Modulators: The overall architecture of this compound shares pharmacophoric features with known GABAA modulators. For instance, indole derivatives have been identified as GABAA modulators, with some sharing features with pyrazoloquinolinones that bind at the benzodiazepine site or other allosteric sites on the receptor.[6][8]

-

Influence of Methoxy and Methyl Groups: The substituents on the indazole ring are critical. The 4-methoxy group, an electron-donating group, can influence the electronic distribution of the aromatic system and its interaction with receptor binding pockets. In other indazole series targeting different receptors, methoxy groups at this position have been found to be potent.[11] The N-methyl group prevents tautomerization and provides a fixed structural conformation, which is crucial for specific receptor interactions. The carboxylic acid at the 3-position provides a key interaction point, potentially forming hydrogen bonds within a receptor binding site.

The Proposed Signaling Pathway

As a hypothesized PAM, this compound would not directly activate the GABAA receptor. Instead, it would bind to an allosteric site, enhancing the effect of endogenous GABA. This leads to an increased frequency or duration of chloride channel opening, resulting in enhanced neuronal inhibition.

Caption: Hypothesized signaling pathway for this compound as a GABAA PAM.

Part 2: A Roadmap for Mechanistic Validation

To move from a well-founded hypothesis to validated scientific fact, a structured experimental approach is essential. The following protocols are designed as a self-validating system, where each step provides the foundation for the next.

Initial Screening: Binding Assays

The first step is to determine if the compound physically interacts with the GABAA receptor complex. Radioligand binding assays are the gold standard for this initial assessment.

Experimental Protocol: Radioligand Displacement Assay

-

Preparation of Synaptic Membranes: Homogenize rat or mouse whole brains (excluding cerebellum) in ice-cold sucrose buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the supernatant at high speed to obtain the crude synaptosomal membrane fraction. Wash the pellet multiple times by resuspension and centrifugation.

-

Assay Setup: In a 96-well plate, combine the synaptic membrane preparation, a radiolabeled ligand known to bind to a specific site on the GABAA receptor (e.g., [³H]flunitrazepam for the benzodiazepine site), and varying concentrations of this compound.

-

Incubation: Incubate the plates at 0-4°C for a defined period (e.g., 60 minutes) to reach binding equilibrium.

-

Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. Calculate the IC₅₀ (the concentration of the compound that displaces 50% of the radioligand), which can be converted to a binding affinity constant (Kᵢ).

Causality and Interpretation: A low Kᵢ value would indicate a high binding affinity and provide the first piece of direct evidence for interaction with the GABAA receptor. The choice of radioligand ([³H]flunitrazepam, [³H]muscimol, etc.) can provide initial clues as to which binding site the compound prefers.

Functional Characterization: Electrophysiology

Demonstrating binding is not sufficient; we must show that this binding has a functional consequence on the receptor's activity. Two-electrode voltage-clamp (TEVC) electrophysiology using Xenopus laevis oocytes is a robust system for this purpose.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes

-

Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis frog. Prepare cDNA for the desired GABAA receptor subunits (e.g., α1, β2, γ2L for the most common synaptic isoform).[12] Microinject the cRNA mixture into the oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber continuously perfused with a buffer solution. Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at -70 mV.

-

Compound Application:

-

Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC₅-EC₁₀) and measuring the resulting chloride current (IGABA).

-

Co-apply the same concentration of GABA along with varying concentrations of this compound.

-